molecular formula C14H11ClO2 B12114091 Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate

Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate

Katalognummer: B12114091
Molekulargewicht: 246.69 g/mol
InChI-Schlüssel: GVEQVLMLRJLJQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a methyl ester group at the 4-position and a chlorine atom at the 3’-position. It is widely used in various fields due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaOH, KOH).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane).

Major Products

    Substitution: Amino or thiol-substituted biphenyl derivatives.

    Reduction: Biphenyl alcohol derivatives.

    Oxidation: Biphenyl quinones or other oxidized products.

Wirkmechanismus

The mechanism of action of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate: Similar structure but with the chlorine atom at the 4’-position.

    Methyl 3’-bromo[1,1’-biphenyl]-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3’-fluoro[1,1’-biphenyl]-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate is unique due to the specific positioning of the chlorine atom and the ester group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C14H11ClO2

Molekulargewicht

246.69 g/mol

IUPAC-Name

methyl 4-(3-chlorophenyl)benzoate

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,1H3

InChI-Schlüssel

GVEQVLMLRJLJQK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.